(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran
Overview
Description
(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran is a useful research compound. Its molecular formula is C27H30O5 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Catalytic Asymmetric Synthesis : Research on the development of chiral ligands and catalysts for asymmetric hydrogenation demonstrates the importance of structurally complex molecules in synthesizing pharmaceutical ingredients with specific optical properties (Imamoto et al., 2012). This research area might provide insights into how complex molecules like the one can be synthesized or utilized in asymmetric catalysis.
- Electrochemical Properties and Polymerization : Studies on the electrochemical polymerization and properties of conjugated polymers highlight the potential applications of complex organic molecules in material science, particularly in developing conducting polymers with specific electronic properties (Reynolds et al., 1993). The compound could potentially be involved in similar applications due to its complex structure and potential for modification.
Potential Biological Activities
- Antioxidant Activity : The role of benzylic oxygen and its influence on the antioxidant activity of phenolic compounds emphasizes the importance of molecular structure in determining biological activity (Yamauchi et al., 2005). Such studies suggest that complex molecules with specific functional groups could exhibit significant biological activities, including antioxidant properties.
- Antitumor Agents and Tubulin Polymerization Inhibition : Research on dihydrobenzofuran lignans and related compounds as potential antitumor agents provides insights into how complex molecules can interact with biological targets, such as tubulin, to inhibit cancer cell growth (Pieters et al., 1999). This might suggest potential avenues for researching the biological activities of similarly complex molecules.
Material Science Applications
- Biobased Polyesters and Polymer Synthesis : The enzymatic synthesis of biobased polyesters using complex diols as building blocks highlights the potential of using complex organic molecules in developing new materials with desired properties (Jiang et al., 2014). This area of research could be relevant for exploring the applications of the compound in material science.
Properties
IUPAC Name |
(3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKHGGGJZLGII-YGENNMJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451962 | |
Record name | (3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64363-77-5 | |
Record name | (3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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